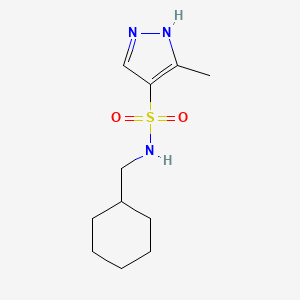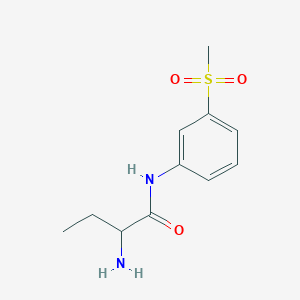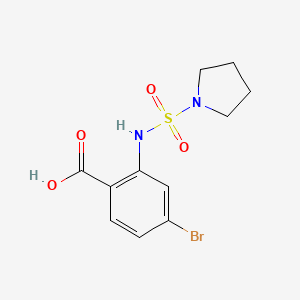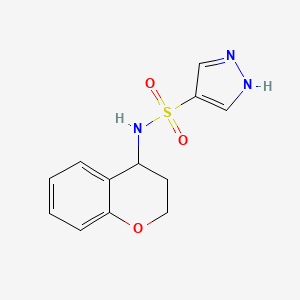
4-(dimethylamino)-N-(2-morpholin-4-yl-3H-benzimidazol-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(dimethylamino)-N-(2-morpholin-4-yl-3H-benzimidazol-5-yl)benzamide, also known as DMABN, is a synthetic compound that has gained attention in the scientific community due to its potential use in various applications.
Wissenschaftliche Forschungsanwendungen
4-(dimethylamino)-N-(2-morpholin-4-yl-3H-benzimidazol-5-yl)benzamide has shown potential as a fluorescent probe for the detection of DNA damage and as a potential anticancer agent. In addition, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
4-(dimethylamino)-N-(2-morpholin-4-yl-3H-benzimidazol-5-yl)benzamide has been shown to interact with DNA, leading to the formation of adducts that can be detected by fluorescence. It has also been shown to inhibit the activity of certain enzymes involved in DNA repair and replication, leading to increased DNA damage and cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells and to reduce the formation of amyloid-beta plaques in the brain, which are associated with Alzheimer's disease. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
4-(dimethylamino)-N-(2-morpholin-4-yl-3H-benzimidazol-5-yl)benzamide has several advantages for use in lab experiments, including its high sensitivity and specificity for detecting DNA damage, its fluorescent properties, and its potential use as an anticancer agent. However, its use is limited by its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Zukünftige Richtungen
Future research on 4-(dimethylamino)-N-(2-morpholin-4-yl-3H-benzimidazol-5-yl)benzamide could focus on its potential use in the treatment of neurological disorders, as well as its potential as a diagnostic tool for detecting DNA damage. In addition, further studies are needed to determine its safety and efficacy in humans and to optimize its synthesis and purification methods.
Synthesemethoden
4-(dimethylamino)-N-(2-morpholin-4-yl-3H-benzimidazol-5-yl)benzamide can be synthesized through a multistep process involving the reaction of 4-nitrobenzoyl chloride with 2-morpholin-4-yl-3H-benzimidazole in the presence of a base, followed by reduction with sodium borohydride and N-methylation with dimethyl sulfate. The final product is obtained after purification by column chromatography.
Eigenschaften
IUPAC Name |
4-(dimethylamino)-N-(2-morpholin-4-yl-3H-benzimidazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-24(2)16-6-3-14(4-7-16)19(26)21-15-5-8-17-18(13-15)23-20(22-17)25-9-11-27-12-10-25/h3-8,13H,9-12H2,1-2H3,(H,21,26)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTWOJVZTXJLKSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(N3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[2-(methoxymethyl)phenyl]methyl]-1-phenylethanamine](/img/structure/B7559382.png)



![2-[cyclopropyl-[(E)-3-(2-fluorophenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B7559412.png)

![N-[2-fluoro-5-(pyridin-4-ylmethylamino)phenyl]acetamide](/img/structure/B7559427.png)

![2-[cyclopropyl-[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B7559440.png)
![N-[1-(2-fluorophenyl)ethyl]-1H-indazol-4-amine](/img/structure/B7559446.png)
![2-[cyclopropyl-[(E)-3-pyridin-3-ylprop-2-enoyl]amino]acetic acid](/img/structure/B7559460.png)
![2-[methyl(1H-pyrazol-4-ylsulfonyl)amino]benzoic acid](/img/structure/B7559469.png)

![2-[Cyclopropyl-[4-(methoxymethyl)benzoyl]amino]acetic acid](/img/structure/B7559486.png)